molecular formula C17H10BrF4NO B11571313 1-[5-bromo-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

1-[5-bromo-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

Cat. No.: B11571313
M. Wt: 400.2 g/mol
InChI Key: PPSXTCJOGVULII-UHFFFAOYSA-N
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Description

1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is an organic compound with the molecular formula C16H10BrF3NO It is a derivative of indole, a heterocyclic aromatic organic compound This compound is known for its unique chemical structure, which includes a bromine atom, a fluorophenyl group, and a trifluoromethyl ketone group

Preparation Methods

The synthesis of 1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Chemical Reactions Analysis

1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The trifluoromethyl ketone group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can be compared with other indole derivatives, such as:

The uniqueness of 1-{5-BROMO-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its combination of the indole core with the trifluoromethyl ketone group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H10BrF4NO

Molecular Weight

400.2 g/mol

IUPAC Name

1-[5-bromo-1-[(4-fluorophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C17H10BrF4NO/c18-11-3-6-15-13(7-11)14(16(24)17(20,21)22)9-23(15)8-10-1-4-12(19)5-2-10/h1-7,9H,8H2

InChI Key

PPSXTCJOGVULII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F)F

Origin of Product

United States

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